3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Description
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a piperazine derivative characterized by a 3-methoxyphenyl substituent on the piperazine ring and a propan-1-amine side chain. This structural motif is common in ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2/D4) receptors. The methoxy group at the 3-position of the phenyl ring introduces electron-donating properties, influencing receptor binding affinity and selectivity . The compound is synthesized via reductive alkylation or nucleophilic substitution reactions, as seen in analogous piperazine derivatives .
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-5-2-4-13(12-14)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPQGUKDYHOMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261329 | |
| Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20529-24-2 | |
| Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20529-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 3-methoxyphenylpiperazine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor equipped with a heating and stirring mechanism, and the product is continuously extracted and purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aryl Substituents
The aryl group on the piperazine ring is a critical determinant of pharmacological activity. Key analogs include:
Key Findings :
- Methoxy vs. Chloro : The 3-methoxyphenyl analog exhibits lower D2R affinity compared to chlorophenyl derivatives (e.g., 4-chlorophenyl in CHEMBL329228, Ki = 8 nM for D4R) but may offer better selectivity for serotonin receptors .
- Trifluoromethyl Substitution : The 3-trifluoromethylphenyl variant (CAS 20529-25-3) shows superior D2R binding, attributed to the electron-withdrawing CF3 group enhancing π-π interactions .
- Ortho/Meta Chloro Effects : 2,3-Dichlorophenyl analogs (e.g., CAS 367275-53-4) demonstrate dual 5-HT2A/D2 antagonism, making them candidates for atypical antipsychotics .
Modifications in the Propanamine Chain
The length and substitution of the propanamine chain influence pharmacokinetics:
- 3-Aminopropyl vs. Shorter Chains: Analogs like 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine (CAS 7209-38-3) are used as intermediates in multi-target drugs for Alzheimer’s disease, where extended chains improve blood-brain barrier penetration .
- Salt Forms : Dihydrochloride or fumarate salts (e.g., 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine dihydrochloride) enhance aqueous solubility, critical for in vivo efficacy .
Biological Activity
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, a piperazine derivative with the molecular formula C14H23N3O, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in neurological contexts and receptor-ligand interactions.
The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter receptors. It may function as an agonist or antagonist at specific sites, modulating signal transduction pathways that influence cellular responses. The compound's binding affinity to these receptors can lead to notable pharmacological effects, particularly in the central nervous system (CNS).
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound is being explored for its potential in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in infectious diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(3-Methoxyphenyl)piperazine | Piperazine ring with methoxy group | Neurotransmitter modulation |
| 1-(3-Aminopropyl)-4-methylpiperazine | Different substitution pattern | Varies; less focus on CNS |
| 3-(4-(4-Methoxyphenyl)piperazin-1-YL)propan-1-amine | Similar structure but different functional groups | Potentially enhanced activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar piperazine derivatives:
- Antichlamydial Activity : A study on related compounds demonstrated selective activity against Chlamydia, suggesting a potential pathway for developing new treatments based on structural modifications .
- Toxicity Profiling : Research profiling various chemicals, including piperazine derivatives, revealed insights into their toxicity and enzymatic interactions, highlighting the importance of structural features in determining safety profiles .
- Enzymatic Assays : Investigations into enzymatic assays have shown that compounds similar to this compound can activate specific enzymes, indicating their potential role in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(3-methoxyphenyl)piperazine with a propan-1-amine derivative under reflux conditions in acetone or ethanol. Key intermediates include halogenated precursors (e.g., bromopropane derivatives), and the reaction often requires a base like K₂CO₃ and a phase-transfer catalyst (e.g., TEBA) to enhance yield . Purification is achieved through column chromatography or recrystallization, with structural confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Used to verify the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ groups) and methoxyphenyl substituents (δ ~3.8 ppm for OCH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
Q. What are the primary biological targets or receptor systems associated with this compound?
- Methodological Answer : The compound’s piperazine and methoxyphenyl moieties suggest affinity for serotonin (5-HT) and dopamine receptors. In vitro binding assays using radioligands (e.g., [³H]WAY-100635 for 5-HT₁A) are employed to quantify receptor affinity (Ki values). Competitive inhibition experiments with HEK-293 cells expressing cloned receptors are standard .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Temperature Control : Reflux in anhydrous solvents (e.g., ethanol) minimizes side reactions .
- Catalyst Selection : Use of Pd-based catalysts for coupling steps or lipases for enantioselective synthesis can enhance efficiency .
- Workflow Integration : Parallel synthesis or flow chemistry reduces intermediate isolation steps, improving overall yield .
Q. What strategies resolve enantiomeric separation challenges during synthesis?
- Methodological Answer : Chiral resolution techniques include:
- Chiral Chromatography : Use of columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) .
- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures .
Q. How should researchers address contradictory data in receptor binding assays (e.g., varying Ki values across studies)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference ligands like clozapine for dopamine D₂ receptors) to normalize data .
- Membrane Preparation Consistency : Ensure receptor-expressing cell lines (e.g., CHO cells) are cultured under identical conditions to minimize variability .
- Statistical Analysis : Apply multivariate regression to account for confounding factors like buffer pH or radioligand batch effects .
Q. What are the solubility and stability considerations for long-term storage of this compound?
- Methodological Answer :
- Solubility : The compound is typically soluble in DMSO (≥10 mM stock solutions) but may precipitate in aqueous buffers; sonication or co-solvents (e.g., cyclodextrins) improve dispersion .
- Stability : Store lyophilized at -20°C under argon to prevent oxidation. Periodic HPLC analysis detects degradation products (e.g., methoxy group hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
